BenchChemオンラインストアへようこそ!

Lck Inhibitor

Kinase selectivity profiling T-cell signaling Transplant rejection

Lck Inhibitor (CAS 847950-09-8), also known as TC-S 7003, is a small-molecule, ATP-competitive inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src kinase family critical for T-cell receptor (TCR) signal transduction and T-cell activation. With an IC50 of 7 nM against Lck and distinct cross-reactivity profiles against Lyn (21 nM), Src (42 nM), and Syk (200 nM), this compound serves as a benchmark probe for investigating Lck-dependent signaling in T-cell-mediated autoimmune and inflammatory disease models.

Molecular Formula C31H30N8O
Molecular Weight 530.6 g/mol
Cat. No. B1682952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLck Inhibitor
SynonymsTC-S 7003;  TC S 7003;  TCS 7003;  TC-S-7003;  TCS7003;  TCS-7003; 
Molecular FormulaC31H30N8O
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C
InChIInChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)
InChIKeyBHJJWVDKNXABFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lck Inhibitor Procurement Guide: Potency, Selectivity, and Application-Specific Selection


Lck Inhibitor (CAS 847950-09-8), also known as TC-S 7003, is a small-molecule, ATP-competitive inhibitor of lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src kinase family critical for T-cell receptor (TCR) signal transduction and T-cell activation [1]. With an IC50 of 7 nM against Lck and distinct cross-reactivity profiles against Lyn (21 nM), Src (42 nM), and Syk (200 nM), this compound serves as a benchmark probe for investigating Lck-dependent signaling in T-cell-mediated autoimmune and inflammatory disease models . Its pyrrolo[2,3-d]pyrimidine scaffold enables oral bioavailability and demonstrated in vivo efficacy in arthritis models .

Why Lck Inhibitor Cannot Be Substituted with Generic Src-Family Kinase Inhibitors


Generic substitution among Lck-targeting compounds fails due to three irreconcilable differences: (1) divergent selectivity fingerprints across Src-family members (Lyn, Src, Fyn, Hck, Fgr) and kinase families (Syk, Kdr, p38α), where cross-inhibition of off-target kinases can confound T-cell functional readouts [1]; (2) distinct mechanisms of action—traditional ATP-competitive inhibitors (Type I) versus Type II inhibitors that bind the DFG-out inactive conformation versus PROTAC degraders that eliminate the target protein entirely, each producing fundamentally different signaling kinetics and cellular outcomes [2]; and (3) disparate in vivo pharmacokinetic profiles (oral bioavailability ranging from <20% to >58%, half-life differences exceeding 2-fold) that critically impact experimental design and translational relevance [3]. These differences mandate compound-specific validation rather than class-based substitution.

Lck Inhibitor vs. Key Comparators: Quantitative Evidence for Compound Selection


Lck Inhibitor vs. A-770041: Divergent Lck IC50 and Selectivity Trade-Offs Under Standard ATP Conditions

Lck Inhibitor (TC-S 7003) demonstrates a 21-fold more potent IC50 against Lck (7 nM) compared to A-770041 (147 nM at 1 mM ATP) . However, this potency advantage is accompanied by reduced selectivity against certain Src-family kinases: Lck Inhibitor inhibits Src with an IC50 of 42 nM (6-fold less potent than Lck), whereas A-770041 exhibits >60-fold selectivity over Src (IC50 = 9.05 µM) and 300-fold selectivity over Fyn (IC50 = 44.1 µM) [1]. The choice hinges on the experimental priority—maximal Lck inhibition versus minimized Src-family off-target activity.

Kinase selectivity profiling T-cell signaling Transplant rejection

Lck Inhibitor vs. WH-4-023: Potency and Spectrum Differences in Dual Lck/Src Inhibition

WH-4-023 is a potent dual Lck/Src inhibitor with Lck IC50 of 2 nM and Src IC50 of 6 nM , representing a distinct pharmacological profile from Lck Inhibitor (Lck IC50 = 7 nM, Src IC50 = 42 nM) . WH-4-023 also potently inhibits SIK family kinases (SIK1 IC50 = 10 nM, SIK2 = 22 nM, SIK3 = 60 nM) while maintaining >300-fold selectivity over p38α and KDR . Lck Inhibitor exhibits >1000-fold selectivity over MAPK, CDK, and RSK family representatives, but comparative SIK inhibition data are not available, representing a critical knowledge gap for experimental interpretation.

Dual kinase inhibition Src-family selectivity Inflammatory disease models

Lck Inhibitor vs. Dasatinib: Narrow-Spectrum Lck Inhibitor vs. Pan-Kinase Tool with Broad Off-Target Activity

Dasatinib is a clinically approved dual Src/Abl inhibitor that potently inhibits Lck with IC50 values of 0.4-0.5 nM , making it ~14-18× more potent against Lck than Lck Inhibitor (7 nM) . However, dasatinib also inhibits Bcr-Abl (IC50 <1 nM), Src (0.5 nM), c-Kit (5 nM), PDGFRβ, and EphA2 at subnanomolar to low nanomolar concentrations [1]. Lck Inhibitor, by contrast, is over 1000× more selective for Lck compared to MAPK, CDK, and RSK families . In T-cell functional assays, dasatinib's pan-kinase activity produces broad immunosuppressive effects that extend well beyond Lck-specific signaling, severely confounding mechanistic interpretation.

Kinase selectivity T-ALL CML Off-target confounding

Lck Inhibitor vs. PROTAC Degraders: Mechanism-Based Divergence in Signaling Suppression Duration and Therapeutic Index

LCK PROTAC degraders such as SJ11646 (DC50 = 0.00838 pM) and SJ45566 (DC50 = 1.21 nM) represent a fundamentally different modality—they eliminate Lck protein rather than inhibit its kinase activity . SJ11646 induces 92.6% Lck degradation and complete loss of phosphorylated Lck within 3 hours [1]. In T-ALL PDX models, PROTAC SJ11646 demonstrates drastically prolonged suppression of LCK signaling compared to dasatinib, and exhibits up to three orders of magnitude higher cytotoxicity in LCK-activated T-ALL cells [2]. Critically, SJ11646 shows lower toxicity than dasatinib in normal CD34+ hematopoietic cells (LC50 = 726.42 nM vs. 92.88 nM), representing a ~7.8× improved therapeutic index [3].

PROTAC Targeted protein degradation T-ALL Sustained signaling suppression

Lck Inhibitor vs. Type II Inhibitors: Differential Binding Modes with Implications for Selectivity Over Structurally Conserved Kinases

Type II Lck inhibitors bind the inactive DFG-out conformation of the kinase, in contrast to Lck Inhibitor's Type I ATP-competitive binding to the active conformation [1]. A representative Type II inhibitor, compound 7a, exhibits an Lck IC50 of 23.0 nM [2]. Kinome-wide selectivity profiling demonstrates that 7a and its chiral peptidomimetic derivatives possess high selectivity for Lck over even structurally conserved Src family kinases [3]. Lck Inhibitor, as a Type I inhibitor, shows measurable cross-reactivity with Lyn (21 nM), Src (42 nM), and Syk (200 nM) that may be undesirable in experiments where Src-family redundancy must be rigorously excluded.

Type II kinase inhibitors DFG-out conformation Kinome-wide selectivity

Lck Inhibitor: Recommended Application Scenarios Based on Quantitative Evidence


T-Cell Activation and Proliferation Assays Requiring Potent Lck Blockade with Defined Off-Target Profile

Lck Inhibitor is optimally deployed in human mixed lymphocyte reaction (huMLR) assays and T-cell proliferation studies where potent Lck inhibition (IC50 = 7 nM) is required and moderate inhibition of Lyn (21 nM) and Src (42 nM) is either acceptable or can be controlled with appropriate comparator compounds . The compound suppresses T-cell activation in cultured human mixed lymphocytes with an IC50 of 47 nM and inhibits TCR-induced IL-2 secretion with an IC50 of 0.46 µM . Researchers using PP2 (Lck IC50 = 4 nM, Fyn = 5 nM, Hck = 5 nM) should note that Lck Inhibitor provides a distinct selectivity fingerprint that may be preferable when Fyn and Hck inhibition must be minimized .

In Vivo Autoimmune and Inflammatory Disease Models with Oral Dosing Requirements

Lck Inhibitor demonstrates oral bioavailability suitable for in vivo pharmacology studies in rodent arthritis models . In adjuvant-induced arthritis in Lewis rats, oral administration of Lck Inhibitor produced dose-dependent inhibition of arthritis with an estimated ED50 of 24 mg/kg . In the collagen-induced arthritis model, the compound exhibited an ED50 of 3.2 mg/kg . Pharmacokinetic analysis at 5 mg/kg oral dosing revealed Cmax of 82 ng/mL, AUC0-∞ of 862 ng·h/mL, and oral bioavailability (F%) of 17% [1]. For experiments requiring higher oral bioavailability, A-770041 (F = 34.1% at 10 mg/kg) or SJ45566 (F = 58%) may be preferable alternatives [2][3].

Control Compound for PROTAC Degrader Studies and Sustained Suppression Experiments

Lck Inhibitor serves as a critical reversible-inhibitor control for experiments evaluating PROTAC-mediated Lck degradation . Unlike PROTAC degraders SJ11646 and SJ45566 which eliminate Lck protein with DC50 values of 0.00838 pM and 1.21 nM respectively , Lck Inhibitor provides transient, reversible kinase inhibition without affecting Lck protein abundance. This differential mechanism enables researchers to deconvolute kinase activity-dependent versus protein-scaffolding-dependent functions of Lck. In washout experiments, Lck Inhibitor's effects reverse upon compound removal, whereas PROTAC-mediated degradation produces sustained target suppression [1].

Selectivity-Sensitive T-Cell Signaling Studies Where Broad-Spectrum Kinase Inhibitors Are Contraindicated

Lck Inhibitor is indicated for T-cell signaling studies where dasatinib's pan-kinase activity (Bcr-Abl, Src, c-Kit, PDGFRβ, EphA2) would introduce confounding off-target effects . With >1000-fold selectivity over MAPK, CDK, and RSK families , Lck Inhibitor enables cleaner interpretation of Lck-dependent phenotypes. However, researchers requiring absolute Src-family selectivity should consider A-770041 (300-fold selective over Fyn, >60-fold over Src) or Type II inhibitors such as compound 7a (high selectivity over all Src family kinases) [1], albeit with reduced Lck potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lck Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.